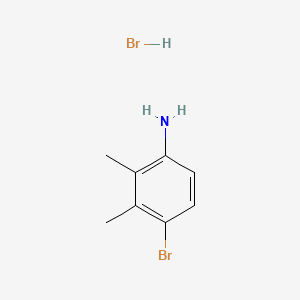
4-Bromo-2,3-dimethylaniline hydrobromide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-Bromo-2,3-dimethylaniline hydrobromide is an organic compound with the molecular formula C8H11Br2N. It is a derivative of aniline, where the aniline ring is substituted with bromine and methyl groups. This compound is often used in various chemical reactions and has applications in scientific research and industry .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-2,3-dimethylaniline hydrobromide typically involves the bromination of 2,3-dimethylaniline. The reaction is carried out using bromine or a brominating agent such as pyridine hydrobromide perbromide. The reaction conditions include maintaining a controlled temperature and using an appropriate solvent like acetic acid .
Industrial Production Methods
In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction parameters to ensure high yield and purity. The crude product is often purified through recrystallization from solvents like petroleum ether .
化学反应分析
Types of Reactions
4-Bromo-2,3-dimethylaniline hydrobromide undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups.
Oxidation Reactions: The compound can be oxidized to form different products.
Reduction Reactions: The nitro group can be reduced to an amine.
Common Reagents and Conditions
Common reagents used in these reactions include brominating agents, oxidizing agents like potassium permanganate, and reducing agents such as sodium borohydride. The reactions are typically carried out under controlled temperatures and in suitable solvents .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield various substituted anilines, while oxidation reactions can produce quinones .
科学研究应用
4-Bromo-2,3-dimethylaniline hydrobromide has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of other organic compounds.
Biology: The compound is used in studies involving enzyme inhibition and protein interactions.
Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals.
作用机制
The mechanism of action of 4-Bromo-2,3-dimethylaniline hydrobromide involves its interaction with molecular targets such as enzymes and proteins. The bromine and methyl groups on the aniline ring influence its binding affinity and reactivity. The compound can inhibit enzyme activity by binding to the active site or altering the enzyme’s conformation .
相似化合物的比较
Similar Compounds
4-Bromoaniline: Similar structure but lacks the methyl groups.
2,3-Dimethylaniline: Similar structure but lacks the bromine atom.
4-Chloro-2,3-dimethylaniline: Similar structure with chlorine instead of bromine.
Uniqueness
4-Bromo-2,3-dimethylaniline hydrobromide is unique due to the presence of both bromine and methyl groups on the aniline ring. This combination of substituents imparts distinct chemical properties and reactivity, making it valuable in various chemical and biological applications .
生物活性
4-Bromo-2,3-dimethylaniline hydrobromide is an organic compound with the molecular formula C8H11Br2N. It is a derivative of aniline, characterized by the presence of bromine and methyl substituents on the aromatic ring. This compound has garnered interest in various fields, including medicinal chemistry and biological research, due to its potential biological activities and interactions with biomolecules.
The compound is synthesized through the bromination of 2,3-dimethylaniline, typically using bromine or a brominating agent under controlled conditions. Its unique structure imparts specific chemical properties that are crucial for its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C8H11Br2N |
| IUPAC Name | 4-bromo-2,3-dimethylaniline; hydrobromide |
| Melting Point | Not specified |
| Solubility | Soluble in organic solvents |
The biological activity of this compound primarily involves its interaction with various molecular targets such as enzymes and proteins. The presence of bromine and methyl groups affects its binding affinity and reactivity. The compound can inhibit enzyme activity by binding to active sites or altering enzyme conformations, which is critical for its potential therapeutic applications .
Biological Activity
Research indicates that this compound exhibits several biological activities:
- Enzyme Inhibition : The compound has shown potential as an inhibitor of specific enzymes, which may be relevant in drug development.
- Antimicrobial Properties : Preliminary studies suggest that it may possess antibacterial and antifungal activities, although detailed investigations are necessary to quantify these effects .
- Cytotoxicity : In vitro studies have indicated that this compound may exhibit cytotoxic effects on various cancer cell lines, suggesting a potential role in cancer therapy.
Case Studies
- Enzyme Interaction Study :
- Anticancer Activity :
Comparative Analysis with Similar Compounds
To understand the unique properties of this compound, it is essential to compare it with structurally similar compounds:
| Compound | Structure Features | Biological Activity |
|---|---|---|
| 4-Bromoaniline | Lacks methyl groups | Moderate enzyme inhibition |
| 2,3-Dimethylaniline | Lacks bromine | Limited antimicrobial activity |
| 4-Chloro-2,3-dimethylaniline | Chlorine instead of bromine | Lower cytotoxicity |
属性
IUPAC Name |
4-bromo-2,3-dimethylaniline;hydrobromide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10BrN.BrH/c1-5-6(2)8(10)4-3-7(5)9;/h3-4H,10H2,1-2H3;1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ALQUYWPEOMXASJ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1C)Br)N.Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11Br2N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.99 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














